molecular formula C8H5N3O B1431627 6-Cyano-5-aza-2-oxindole CAS No. 1260384-16-4

6-Cyano-5-aza-2-oxindole

Cat. No.: B1431627
CAS No.: 1260384-16-4
M. Wt: 159.14 g/mol
InChI Key: DWWFXQBRVSKSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyano-5-aza-2-oxindole is a heterocyclic compound that belongs to the family of oxindoles Oxindoles are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-aza-2-oxindole can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aniline derivative with a cyanoacetic acid derivative under acidic conditions to form the oxindole core. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-aza-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxindoles, which can have different functional groups attached to the oxindole core, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-Cyano-5-aza-2-oxindole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-5-aza-2-oxindole is unique due to the presence of both cyano and aza groups, which enhance its chemical reactivity and potential biological activities. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-3-6-2-7-5(4-10-6)1-8(12)11-7/h2,4H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWFXQBRVSKSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(N=C2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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